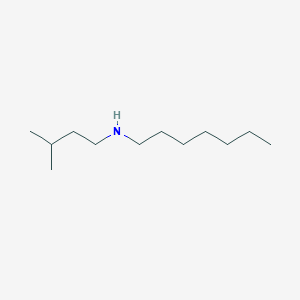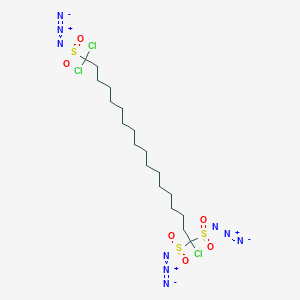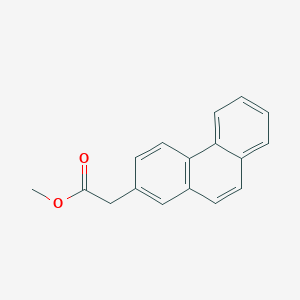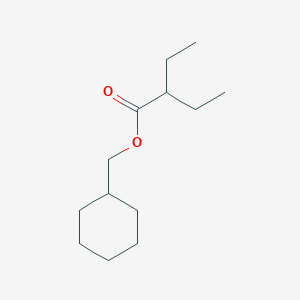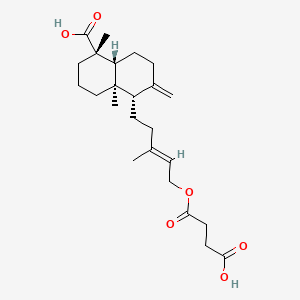
Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid moiety esterified with a highly substituted naphthalenyl-pentenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester typically involves multi-step organic synthesis. The key steps include:
Formation of the butanedioic acid moiety: This can be achieved through the oxidation of butane-1,4-diol using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of the naphthalenyl-pentenyl group: This involves the cyclization of appropriate precursors followed by functional group modifications to introduce the desired substituents.
Esterification: The final step involves the esterification of the butanedioic acid with the naphthalenyl-pentenyl alcohol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or alkene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
Butanedioic acid, mono((2E)-5-((1S,4aR,5S,8aR)-5-carboxydecahydro-5,8a-dimethyl-2-methylene-1-naphthalenyl)-3-methyl-2-pentenyl) ester: This compound is unique due to its specific structural features and substituents.
Other esters of butanedioic acid: These compounds may have different substituents, leading to variations in their chemical and biological properties.
Naphthalenyl derivatives: Compounds with similar naphthalenyl structures but different functional groups can exhibit different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
90374-86-0 |
|---|---|
分子式 |
C24H36O6 |
分子量 |
420.5 g/mol |
IUPAC名 |
(1S,4aR,5S,8aR)-5-[(E)-5-(3-carboxypropanoyloxy)-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H36O6/c1-16(12-15-30-21(27)11-10-20(25)26)6-8-18-17(2)7-9-19-23(18,3)13-5-14-24(19,4)22(28)29/h12,18-19H,2,5-11,13-15H2,1,3-4H3,(H,25,26)(H,28,29)/b16-12+/t18-,19+,23+,24-/m0/s1 |
InChIキー |
UNLBVDZKMBYCGV-RQDSQJSGSA-N |
異性体SMILES |
C/C(=C\COC(=O)CCC(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
正規SMILES |
CC(=CCOC(=O)CCC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)

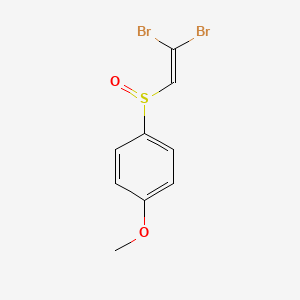
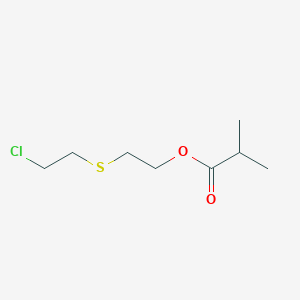
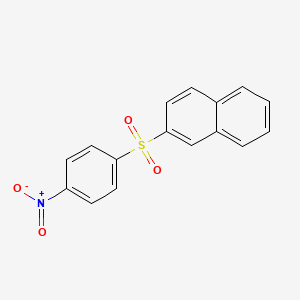

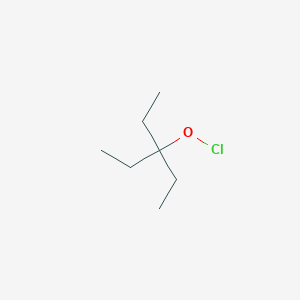
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
